molecular formula C25H28N6O2 B8038180 Pyrrolidine-2-carboxylic acid {4-[2-(4-morpholin-4-yl-phenylamino)-pyrimidin-4-yl]-phenyl}-amide

Pyrrolidine-2-carboxylic acid {4-[2-(4-morpholin-4-yl-phenylamino)-pyrimidin-4-yl]-phenyl}-amide

Cat. No.: B8038180
M. Wt: 444.5 g/mol
InChI Key: ISOCDPQFIXDIMS-UHFFFAOYSA-N
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Description

Pyrrolidine-2-carboxylic acid {4-[2-(4-morpholin-4-yl-phenylamino)-pyrimidin-4-yl]-phenyl}-amide is a complex organic compound with potential applications across multiple scientific fields This compound features a pyrrolidine ring, a carboxylic acid group, a morpholine group, and phenyl and pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine-2-carboxylic acid {4-[2-(4-morpholin-4-yl-phenylamino)-pyrimidin-4-yl]-phenyl}-amide typically involves multi-step organic reactions starting from simpler precursor compounds. Common synthetic strategies may include:

  • Formation of the pyrrolidine ring: : This can be achieved through cyclization reactions involving precursors such as amino acids or other bifunctional molecules.

  • Introduction of the carboxylic acid group: : Carboxylation reactions or protection/deprotection strategies might be used.

  • Attachment of the morpholin-4-yl group: : This may be done via substitution reactions on a phenyl ring, followed by morpholine ring formation.

  • Assembly of the pyrimidinyl and phenyl groups: : These can be introduced through various condensation or coupling reactions.

Industrial Production Methods: In industrial settings, the production of such a compound would involve scaling up these reactions, often requiring optimization of reaction conditions to improve yields, purity, and cost-effectiveness. This might involve the use of high-throughput screening methods to find optimal catalysts, solvents, and temperatures.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation and Reduction: : The compound may undergo oxidation or reduction, particularly at sites like the carboxylic acid group or the pyrrolidine ring.

  • Substitution Reactions: : The aromatic rings provide multiple sites for electrophilic or nucleophilic substitution reactions.

  • Coupling Reactions: : Particularly valuable for extending the molecular framework, involving reactions such as Suzuki or Heck coupling.

Common Reagents and Conditions:
  • Oxidizing agents: : Such as potassium permanganate or chromium trioxide for oxidation reactions.

  • Reducing agents: : Like sodium borohydride or lithium aluminum hydride for reductions.

  • Catalysts: : Palladium or copper-based catalysts for coupling reactions.

  • Solvents: : Vary based on the specific reaction but can include dichloromethane, ethanol, or water.

Major Products: The products of these reactions will vary depending on the specific transformations but can include derivatives with modified functional groups, expanded molecular frameworks, or increased steric bulk.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for synthesizing more complex molecules, which are used for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, it may be used as a molecular probe to investigate the interactions between small molecules and biological targets, such as enzymes or receptors.

Medicine: In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents, particularly if they exhibit biological activity against specific disease targets.

Industry: In industrial applications, its unique structure might make it useful as a precursor in the synthesis of specialized materials or as a catalyst in certain reactions.

Mechanism of Action

The compound’s mechanism of action would be highly specific to its interactions with molecular targets, which could include enzymes, receptors, or nucleic acids. The functional groups in its structure, such as the carboxylic acid and morpholine, can form specific interactions like hydrogen bonds, electrostatic interactions, or hydrophobic contacts.

Molecular Targets and Pathways: Potential molecular targets might include proteins involved in signaling pathways, metabolic enzymes, or DNA/RNA sequences, where the compound could exert effects by inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds:

  • Pyrrolidine derivatives: : Compounds like pyrrolidine-2-carboxylic acid or other substituted pyrrolidines.

  • Morpholine derivatives: : Similar to morpholine-containing compounds used in pharmaceuticals.

  • Pyrimidinyl compounds: : Like those found in nucleotide analogs or certain kinase inhibitors.

Uniqueness: What sets pyrrolidine-2-carboxylic acid {4-[2-(4-morpholin-4-yl-phenylamino)-pyrimidin-4-yl]-phenyl}-amide apart is its combination of functional groups, which provides a diverse array of potential reactivity and interactions. This unique blend could lead to novel applications in research and industry, making it a versatile and valuable compound for further study.

In essence, this compound's structure allows for a broad spectrum of chemical and biological activities, making it a significant subject of interest across multiple scientific disciplines.

Properties

IUPAC Name

N-[4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]phenyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O2/c32-24(23-2-1-12-26-23)28-19-5-3-18(4-6-19)22-11-13-27-25(30-22)29-20-7-9-21(10-8-20)31-14-16-33-17-15-31/h3-11,13,23,26H,1-2,12,14-17H2,(H,28,32)(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOCDPQFIXDIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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